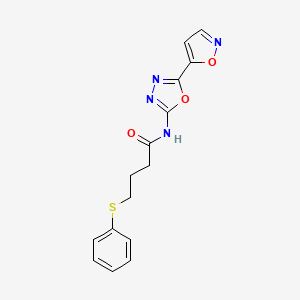

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazole moiety at the 5-position and a phenylthio-butylamide chain at the 2-position. This structure combines electron-rich aromatic systems (isoxazole, phenylthio) with a polar amide group, rendering it a candidate for diverse biological activities, including antimicrobial or enzyme-inhibitory properties.

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c20-13(7-4-10-23-11-5-2-1-3-6-11)17-15-19-18-14(21-15)12-8-9-16-22-12/h1-3,5-6,8-9H,4,7,10H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEIHYAMROAXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling with a phenylthio-substituted butanamide.

Isoxazole Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Oxadiazole Formation: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reaction: The final step involves the coupling of the isoxazole and oxadiazole intermediates with a phenylthio-substituted butanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group yields sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is C15H14N4O3S, with a molecular weight of approximately 330.36 g/mol. The presence of multiple functional groups contributes to its unique reactivity and interaction with biological targets. The structural complexity allows for diverse applications in various scientific fields.

Potential Applications

The compound has been studied for several applications, primarily in the fields of medicinal chemistry and biochemistry. Below are the key areas where this compound shows promise:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Mycobacterium bovis | Strong inhibition | |

| Candida albicans | Moderate antifungal | |

| Escherichia coli | Effective antibacterial |

These findings suggest that this compound could be developed into a potential antimicrobial agent.

Anticancer Properties

The dual-ring structure of this compound may facilitate interactions with biological targets involved in cancer pathways. Similar compounds have shown promising anticancer activity in various studies:

- A study demonstrated significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating potential as an anticancer agent .

Anti-inflammatory and Antidiabetic Activities

Research on related oxadiazole derivatives has indicated anti-inflammatory and antidiabetic properties. Compounds with similar structures have been screened for their ability to modulate inflammation and glucose levels in diabetic models . This suggests that this compound may also possess these beneficial effects.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that introduce its various functional groups. While specific literature detailing the synthesis is limited, general methods for synthesizing similar compounds suggest the following approaches:

- Formation of Isoxazole Ring : Typically synthesized through cyclization reactions involving appropriate precursors.

- Construction of Oxadiazole Ring : Often achieved via condensation reactions with hydrazides or similar compounds.

- Final Assembly : The butanamide moiety can be introduced through acylation reactions.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and oxadiazole rings can participate in hydrogen bonding and hydrophobic interactions, while the phenylthio group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s uniqueness lies in its hybridized core (oxadiazole-isoxazole) and sulfur-containing substituent. Below is a detailed comparison with structurally similar compounds from the evidence:

Core Structure and Substituent Variations

Key Observations :

- Core Heterocycles : The target compound’s 1,3,4-oxadiazole core differs from thiadiazole-based analogs (e.g., compound 6, 8a) by replacing sulfur with oxygen in the five-membered ring. This substitution may enhance metabolic stability and electronic properties .

- Substituent Impact: The phenylthio group in the target compound contrasts with sulfamoyl (LMM5, LMM11) or acetylpyridinyl (8a) substituents.

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

- The target compound’s isoxazole and phenylthio groups would likely produce distinct ^1^H-NMR signals (e.g., aromatic protons at ~7.5–8.5 ppm and thiomethyl protons at ~3–4 ppm).

Thermal Stability

- High melting points in thiadiazole derivatives (e.g., 8a: 290°C) suggest robust crystalline packing, whereas oxadiazoles like LMM5/LMM11 may exhibit lower thermal stability due to flexible side chains .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the formation of an isoxazole and an oxadiazole moiety linked to a butanamide structure. The method typically includes multi-step reactions utilizing readily available reagents. For example, the synthesis may start with the formation of the isoxazole ring followed by the introduction of the oxadiazole moiety and subsequent modifications to obtain the final compound .

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown promising antifungal activity against various pathogens. A study demonstrated that certain oxadiazole derivatives had superior antifungal effects compared to established fungicides like pyraclostrobin . Specifically, compounds with similar structural features to this compound exhibited effective inhibition rates against fungi such as Botrytis cinerea and Fusarium graminearum.

| Compound | Antifungal Activity (%) | EC50 (μg/mL) |

|---|---|---|

| 10f | 83.6 | 14.44 |

| 10a | 84.4 | - |

| Pyraclostrobin | 81.4 | - |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of isoxazole derivatives on human cancer cell lines. For example, certain isoxazole compounds have shown cytotoxicity against the HL-60 leukemia cell line, with mechanisms involving apoptosis and cell cycle arrest . The expression analysis indicated that these compounds could modulate key apoptotic markers such as Bcl-2 and p21^WAF-1.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors involved in critical biological pathways such as cell proliferation and apoptosis regulation . This interaction can lead to modulation of enzyme activity, potentially inhibiting tumor growth or microbial proliferation.

Case Studies

- Anticancer Activity : A study focused on a series of isoxazole derivatives demonstrated their potential as anticancer agents through their ability to induce apoptosis in cancer cells while sparing normal cells . The compounds were tested across various concentrations, revealing a dose-dependent response.

- Antibacterial Properties : Another investigation highlighted the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance antibacterial activity significantly .

Q & A

Q. What advanced purification techniques address persistent impurities in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.